molecular formula C20H14N4 B8007843 5,5'-Bi(1H-indole-3-acetonitrile)

5,5'-Bi(1H-indole-3-acetonitrile)

Cat. No.: B8007843
M. Wt: 310.4 g/mol
InChI Key: ZYGNICVWWFSTBF-UHFFFAOYSA-N
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Description

5,5’-Bi(1H-indole-3-acetonitrile): is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in various fields such as chemistry, biology, and medicine. The compound has a molecular formula of C20H14N4 and a molecular weight of 310.36 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Bi(1H-indole-3-acetonitrile) can be achieved through various synthetic routes. One common method involves the reaction of indole-3-acetonitrile with a suitable coupling agent under specific reaction conditions. For instance, the Fischer indole synthesis is a well-known method for preparing indole derivatives .

Industrial Production Methods: Industrial production methods for 5,5’-Bi(1H-indole-3-acetonitrile) typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions such as temperature and pressure are crucial in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 5,5’-Bi(1H-indole-3-acetonitrile) undergoes various types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed: The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized indole derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, 5,5’-Bi(1H-indole-3-acetonitrile) is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: In biological research, indole derivatives, including 5,5’-Bi(1H-indole-3-acetonitrile), are studied for their potential biological activities. These compounds have shown promise in various biological assays and are being investigated for their potential therapeutic applications .

Medicine: In medicine, indole derivatives are explored for their potential as drug candidates. The unique properties of 5,5’-Bi(1H-indole-3-acetonitrile) make it a subject of interest in drug discovery and development .

Industry: In the industrial sector, 5,5’-Bi(1H-indole-3-acetonitrile) is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5,5’-Bi(1H-indole-3-acetonitrile) involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with various receptors and enzymes, leading to a range of biological effects. The compound’s mechanism of action is influenced by its ability to bind to specific molecular targets and modulate their activity .

Comparison with Similar Compounds

Uniqueness: 5,5’-Bi(1H-indole-3-acetonitrile) is unique due to its specific structure, which allows it to exhibit distinct chemical and biological properties compared to other indole derivatives.

Properties

IUPAC Name

2-[5-[3-(cyanomethyl)-1H-indol-5-yl]-1H-indol-3-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4/c21-7-5-15-11-23-19-3-1-13(9-17(15)19)14-2-4-20-18(10-14)16(6-8-22)12-24-20/h1-4,9-12,23-24H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGNICVWWFSTBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C3=CC4=C(C=C3)NC=C4CC#N)C(=CN2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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